5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, selective benzoylation, and the formation of the isopropylidene acetal. The reaction conditions often require the use of solvents such as dichloromethane and ethyl acetate, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, suitable for pharmaceutical and biomedical applications. The production process is optimized for scalability, with cleanroom environments and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe for studying carbohydrate metabolism and enzyme interactions.
Medicine: It is explored for its potential in drug conjugation and prodrug formulation, enhancing the effectiveness and selectivity of therapeutic agents.
Industry: It is utilized in the development of nanocarriers for targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose involves its interaction with specific molecular targets and pathways. The benzoyl and isopropylidene groups play crucial roles in its binding affinity and selectivity. These interactions can modulate enzymatic activities, influence metabolic pathways, and enhance the delivery of therapeutic agents to target cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
- 5-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose
- 4-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose
Uniqueness
Compared to similar compounds, 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose stands out due to its unique combination of benzoyl and isopropylidene groups. This combination enhances its chemical stability, reactivity, and potential for diverse applications in scientific research and industry .
Biological Activity
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a complex glycoside derivative that has garnered attention for its potential biological activities. This compound, identified by its chemical formula , is structurally related to other furanosides and has been studied for its implications in medicinal chemistry, particularly in the context of glycosidase inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furanose ring structure with two benzoyl groups and an isopropylidene protecting group. Its structural characteristics suggest possible interactions with biological macromolecules, which can lead to various biological activities.
Property | Value |
---|---|
Chemical Formula | C23H24O8 |
Molecular Weight | 424.44 g/mol |
Solubility | Soluble in water |
Melting Point | 70 °C |
Optical Rotation | [α]D -19° (C=1, H2O) |
1. Glycosidase Inhibition
Research indicates that compounds similar to 5-benzoyl derivatives often exhibit significant glycosidase inhibitory activity. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer.
- Case Study: A study demonstrated that various benzoyl derivatives inhibited α-glucosidase activity, which is crucial for carbohydrate metabolism. The presence of the benzoyl moiety enhances binding affinity to the enzyme active site, suggesting that this compound may similarly inhibit glycosidases effectively .
2. Antimicrobial Activity
Preliminary studies have shown that certain furanosides possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell walls or metabolic pathways.
- Research Findings: In vitro assays demonstrated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
3. Anticancer Potential
The anticancer properties of glycoside derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.
- Case Study: A series of experiments conducted on human cancer cell lines indicated that similar furanosides could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Glycosidase Interaction: The compound likely binds competitively to the active sites of glycosidases due to its structural similarity to natural substrates.
- Receptor Modulation: It may also influence receptor-mediated pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
Properties
IUPAC Name |
[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIPCAFIWGEHH-VLQCZPCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724601 | |
Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153914-97-7 | |
Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.